6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
Properties
IUPAC Name |
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJPBAZGLXHKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCCC3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
Pharmacological Applications
1.1 Antiallergic Activity
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole, including 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, act as antagonists to the CRTH2 receptor. This receptor is implicated in various allergic and inflammatory responses. The application of these compounds includes treatment for conditions such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Dermatitis
- Rheumatoid arthritis
These compounds have shown promise in alleviating symptoms associated with these disorders by inhibiting the pathways activated by prostaglandins .
1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, synthesized compounds based on the tetrahydrocarbazole scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing DNA damage and disrupting mitochondrial function in cancer cells .
Chemical Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler carbazole derivatives. The structure activity relationship studies indicate that modifications at various positions on the carbazole ring can significantly influence the biological activity of these compounds. For example:
- Substituents at position 6 (like ethoxy) enhance the compound's solubility and bioavailability.
- Variations in the amine group can alter pharmacokinetic properties and receptor binding affinities .
In Vitro and In Vivo Studies
3.1 In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against cancer cell lines using methods such as MTT assays to determine IC50 values. These studies provide insights into how effectively these compounds can inhibit cell growth and induce apoptosis in malignant cells .
3.2 In Vivo Studies
Animal models have been utilized to assess the therapeutic effects of these compounds on allergic reactions and tumor growth. For example, in vivo studies demonstrated that treatment with tetrahydrocarbazole derivatives could reduce inflammation and tumor size significantly compared to control groups .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activities, leading to their observed biological effects . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds such as 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . These compounds share the tetrahydrocarbazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of an ethoxy group in this compound may confer unique properties compared to its methoxy and chloro analogs .
Biological Activity
6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1674390-08-9 |
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.30 g/mol |
Antibacterial Activity
Research indicates that carbazole derivatives exhibit significant antibacterial properties. A study focusing on the structure-activity relationship (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-1-amines demonstrated that modifications to the chemical structure could enhance antibacterial efficacy against various pathogens.
Key Findings:
- CpxA Phosphatase Inhibition : The compound was found to inhibit the phosphatase activity of CpxA in E. coli, leading to increased levels of CpxR-P and activation of the CpxRA system. This mechanism suggests potential for developing new antibacterial agents targeting bacterial signaling pathways .
- Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values indicating effective antibacterial action against Gram-positive bacteria. For instance, compounds derived from this scaffold showed MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Carbazole derivatives have also been studied for their anticancer properties. Various studies have highlighted their potential in inhibiting cancer cell proliferation.
Case Studies:
- HepG2 and MCF-7 Cell Lines : In one study, several carbazole-based compounds were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects with selectivity towards cancer cells over normal cells .
- Mechanism of Action : The proposed mechanisms include the inhibition of protein synthesis pathways and interference with nucleic acid production in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of carbazole derivatives:
| Modification Type | Effect on Activity |
|---|---|
| Nitro Substitution | Not essential for CpxA inhibition |
| Alkyl Chain Length | Influences membrane permeability |
| Amino Group Position | Critical for target engagement |
Q & A
Q. What are the established synthetic routes for 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and what reaction conditions optimize yields?
- Methodology : The compound is synthesized via reductive amination. A typical approach involves: (a) Cyclization of substituted cyclohexanones with hydrazine derivatives under acidic conditions (e.g., 1 M HCl at 120°C) to form the carbazole scaffold . (b) Reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in methanol at 60°C, achieving yields of 73–94% .
- Key Considerations : Temperature control during cyclization and stoichiometric ratios of reducing agents are critical for minimizing side products.
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amine proton integration .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₁₃H₁₈N₂O, MW 218.30) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Stability : Sensitive to prolonged exposure to light and oxygen; store under inert gas (N₂/Ar) at –20°C .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in reductive amination?
- Optimization Strategies :
- Use Dean-Stark traps to remove water during cyclization, shifting equilibrium toward product formation .
- Replace NaCNBH₃ with tetramethylammonium triacetoxyborohydride for milder, selective reduction .
- Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to 6–7 to suppress over-reduction .
Q. How should researchers address contradictions in crystallographic data for carbazole derivatives?
- Case Study : Disordered cyclohexene rings in related compounds (e.g., 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione) require multi-conformer refinement in X-ray diffraction analysis .
- Mitigation : Use high-resolution single-crystal XRD and validate with computational modeling (e.g., DFT) to resolve ambiguities .
Q. What methodologies are used to assess the compound’s biological activity and mechanism of action?
- In Vitro Assays :
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for serotonin/dopamine receptors .
- Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) for monoamine oxidase (MAO) isoforms .
- In Vivo Models : Rodent behavioral studies (e.g., forced swim test) to evaluate antidepressant potential .
Q. How does the ethoxy substituent influence reactivity compared to methoxy or hydroxyl analogs?
- Comparative Analysis :
- Electron-Donating Effects : Ethoxy groups enhance aromatic ring electron density, altering nucleophilic substitution rates vs. methoxy derivatives .
- Steric Impact : Bulkier ethoxy groups reduce binding pocket accessibility in receptor docking studies .
Q. What strategies ensure reproducibility in multi-step syntheses of carbazole-based amines?
- Standardization :
- Strict control of reaction time (e.g., 6-hour reflux for Lawesson’s reagent-mediated thionation) .
- Use of ultra-high-purity reagents (≥99.99%) to avoid trace metal contamination .
- Documentation : Detailed logs of solvent batch numbers and ambient humidity during hygroscopic steps .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?
- Approach :
- Re-optimize molecular docking parameters (e.g., grid box size, flexibility of binding sites) .
- Validate with alanine scanning mutagenesis of target proteins to confirm critical interactions .
Q. What analytical cross-checks are recommended when NMR spectra show unexpected peaks?
- Troubleshooting :
- Perform COSY/NOESY to assign spin systems and identify coupling artifacts .
- Compare with reference spectra of de-ethoxy analogs to rule out degradation products .
Tables for Key Data Comparison
| Property | 6-Ethoxy Derivative | 6-Methoxy Analog | Unsubstituted Carbazole |
|---|---|---|---|
| Melting Point | 148–150°C | 162–164°C | 185–187°C |
| MAO-B Inhibition (IC₅₀) | 12.3 µM | 8.7 µM | >100 µM |
| LogP | 2.1 ± 0.2 | 1.8 ± 0.3 | 3.4 ± 0.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
